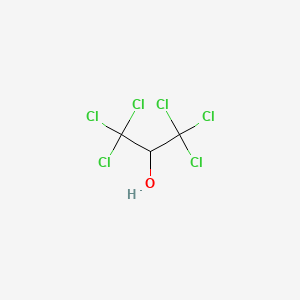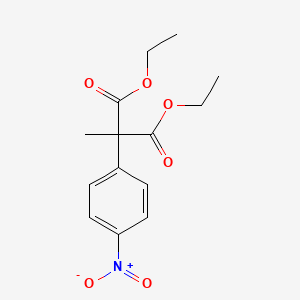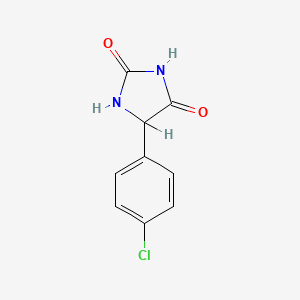
5-(4-Chlorophenyl)imidazolidine-2,4-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dual 5-HT1A Receptor and Serotonin Transporter Affinity
5-Arylimidazolidine-2,4-dione derivatives, including 5-(4-Chlorophenyl)imidazolidine-2,4-dione, have been investigated for their affinity to 5-HT1A receptors and serotonin transporters (SERT). These compounds display a pharmacological profile that may enhance SERT blocking efficacy, with partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors. Such compounds could be promising in the treatment of depression and anxiety (Czopek et al., 2013).
Anticonvulsant Activity
Studies on N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones have shown promising anticonvulsant properties. These compounds are particularly effective in the maximal electroshock (MES) screen, with some showing greater potency than traditional antiepileptic drugs (Byrtus et al., 2011).
Anti-arrhythmic Properties
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for anti-arrhythmic activity. The most active compound in this category has shown properties characteristic of compounds in class Ia of the Vaughan Williams classification. These compounds have the potential to be developed as anti-arrhythmic drugs (Pękala et al., 2005).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is significant in the context of their potential as anti-cancer drugs. The binding strength of these compounds to DNA has been assessed using cyclic voltammetry and UV-Vis spectroscopy, with some showing binding affinities comparable or greater than clinically used anticancer drugs (Shah et al., 2013).
Antitubercular Activity
The structure-activity relationship and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues have been evaluated for antitubercular activity. Some of these compounds have shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis (Samala et al., 2014).
Chymase Inhibition
3-(Phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit human heart chymase. These compounds are promising as selective inhibitors of chymase, suggesting potential applications in cardiovascular diseases (Niwata et al., 1997).
Antimicrobial Activity
Imidazolidine-2,4-dione derivatives, including those with 5-(4-Chlorophenyl) substitutions, have been tested for antimicrobial activity. They show promising results against various pathogenic microbes, indicating their potential use in antimicrobial therapies (Fujinami et al., 1972).
Mecanismo De Acción
Target of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . For instance, some imidazolidine-2,4-dione derivatives have shown potential as anticancer agents .
Mode of Action
It is known that imidazolidine-2,4-dione derivatives can interact with various targets in the body, leading to changes in cellular processes . The unique structural features of these compounds, including the presence of an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5, may contribute to their mode of action .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been found to impact a wide range of biochemical pathways due to their broad pharmacological activities .
Result of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities . These compounds could potentially be promising anticancer agents with better therapeutic potential for the suppression of tumors .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYKVWVBSWFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6212-32-4 | |
| Record name | 2,4-Imidazolidinedione, 5-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)

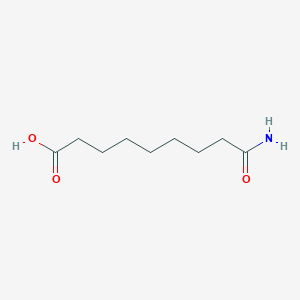

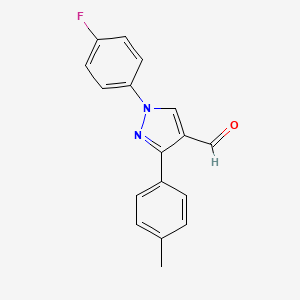
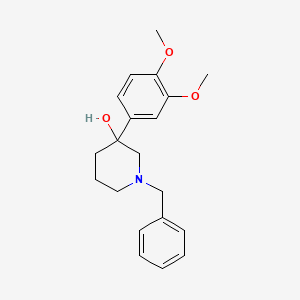

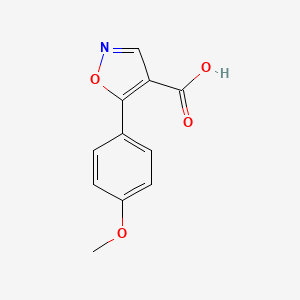

![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B3054765.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)
